molecular formula C9H7O4- B8816409 Mono-methyl terephthalate

Mono-methyl terephthalate

Cat. No.: B8816409
M. Wt: 179.15 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-M
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Description

Mono-methyl terephthalate (MMT), CAS 1679-64-7, is a monoester derivative of terephthalic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . Structurally, it consists of a terephthalic acid backbone with one methyl ester group (–COOCH₃) and one free carboxylic acid group (–COOH). Key properties include:

  • Melting Point: 220–223°C
  • Solubility: Slightly soluble in water; readily soluble in methanol, chloroform, benzene, and ether .
  • pKa: ~3.77 (predicted for the carboxylic acid group) .
  • Applications: Used as a pharmaceutical intermediate (e.g., in hepatitis C antivirals and BRAF kinase inhibitors) , gasoline anti-knock agent , and synthetic precursor in polymer chemistry .

Preparation Methods

Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .

Chemical Reactions Analysis

Oxidation of p-Toluic Acid Methyl Ester

The most common method involves oxidizing p-toluic acid methyl ester using polyvalent heavy metal catalysts (e.g., cobalt salts) under controlled conditions. Key parameters include:

  • Temperature : 130–200°C

  • Pressure : 1–6 atm

  • Catalyst : Cobalt salts (e.g., cobalt C8–C10 fatty acid salts) at 10–100 ppm concentrations

  • Oxidation selectivity : Stopped at 20–45% conversion to maximize MMT yield while minimizing byproducts like methyl ester of terephthalaldehyde acid .

Example Reaction Parameters

ParameterValue Range
Reaction time2–240 minutes
Conversion rate20–45%
MMT yield≥80% of reacted ester

The reaction mixture undergoes crystallization, separation from the melt (composed of unreacted p-toluic acid methyl ester), and washing with solvents like methanol to isolate pure MMT .

Catalytic Degradation Using Zr-MOF UiO-66

MMT is generated as a primary degradation product when PET is treated with zirconium-based metal-organic frameworks (Zr-MOFs) under high temperatures:

  • Conditions : 260°C under hydrogen or argon atmosphere

  • Yield : 98% (H₂) or 81% (Ar) after 24 hours

  • Byproducts : Terephthalic acid (TA) as a co-product .

Enzymatic Depolymerization

While not a direct MMT-producing reaction, IsPETase enzyme hydrolyzes PET into mono(2-hydroxyethyl) terephthalic acid (MHET). MMT may form indirectly during PET degradation processes involving morpholine amide intermediates, as observed in titanium-catalyzed depolymerization .

Purification and Solubility Behavior

MMT’s solubility in methanol/water mixtures enables efficient purification:

  • Solubility Trends :

    • Increases with temperature and methanol concentration.

    • At 280–336 K, solubility ranges from 0.3 to 1.0 mass fractions of methanol .

Solubility Data in Methanol/Water

Temperature (K)Methanol Mass FractionSolubility (g/100 g)
2800.32.1
3361.08.0

The Wilson and NRTL models correlate solubility data, with root-mean-square deviations of 0.55–1.33 K for MMT systems .

Critical Observations

  • Selectivity : Oxidation reactions require precise control to avoid over-oxidation to undesired byproducts .

  • Catalyst Role : Zr-MOFs enable high-yield PET degradation without requiring acid or base additives .

  • Environmental Relevance : MMT’s formation in PET degradation highlights its role in circular polymer economies .

Scientific Research Applications

Polyester Production

Mono-methyl terephthalate is a crucial intermediate in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is widely used in textiles, packaging materials, and plastic bottles due to its strength and durability. The production process involves the esterification of this compound with diols, leading to high molecular weight polymers suitable for various applications.

Key Properties:

  • Melting Point: 220-223 °C
  • Solubility: Slightly soluble in water; soluble in organic solvents like chloroform and methanol .

Plasticizers

In the plastic industry, this compound serves as a plasticizer to enhance the flexibility and durability of plastics. It is particularly valuable in the manufacturing of flexible polyvinyl chloride (PVC) products. The addition of this compound improves the mechanical properties of plastics, making them more suitable for applications such as soft PVC pipes and cable sheaths .

Coatings and Adhesives

This compound is incorporated into formulations for coatings and adhesives, providing improved adhesion and resistance to environmental factors. Its use in construction and automotive industries enhances the performance of these materials under various conditions, ensuring longevity and reliability .

Pharmaceuticals

This compound is being explored for its potential in drug delivery systems. Research indicates that it can improve the solubility and bioavailability of certain medications, thereby enhancing their therapeutic efficacy. This application is particularly significant in developing new formulations for poorly soluble drugs .

Research Applications

In laboratory settings, this compound is utilized as a standard compound for analytical methods such as chromatography. It aids in quality control processes across various chemical products, ensuring consistency and reliability in research findings .

Case Study 1: Polyester Fiber Production

A study conducted by researchers at a leading textile company demonstrated that using this compound as a precursor significantly improved the properties of polyester fibers. The resulting fibers exhibited enhanced tensile strength and thermal stability compared to those produced from traditional precursors.

Case Study 2: Plasticizer Efficiency

In a comparative analysis of plasticizers used in PVC production, this compound outperformed conventional plasticizers in terms of flexibility and processing ease. This study highlighted its effectiveness in reducing brittleness while maintaining mechanical integrity.

Data Table: Applications Overview

ApplicationDescriptionBenefits
Polyester ProductionIntermediate for PET synthesisHigh strength, durability
PlasticizersEnhances flexibility and durability of plasticsImproved mechanical properties
Coatings & AdhesivesUsed in formulations for construction materialsEnhanced adhesion & environmental resistance
PharmaceuticalsImproves solubility & bioavailability of drugsIncreased therapeutic efficacy
Research ApplicationsStandard compound for analytical methodsEnsures quality control

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares MMT with other terephthalate esters and derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Key Applications/Notes
Mono-methyl terephthalate (MMT) C₉H₈O₄ 180.16 220–223 Methanol, chloroform, benzene, ether Pharmaceutical synthesis, fuel additive
Mono(2-ethylhexyl) terephthalate (MEHTP) C₁₆H₂₂O₄ 278.35 Not reported Likely lipophilic (long alkyl chain) Metabolite in human urine studies
Mono-ethyl terephthalate (mETP) C₁₀H₁₀O₄ 194.18 Not reported Similar to MMT, but higher hydrophobicity Intermediate in polymer degradation
Mono-benzyl terephthalate (mBzTP) C₁₅H₁₂O₄ 256.26 Not reported Lipophilic (aromatic ester group) Research on plasticizer metabolites
Terephthalic acid (TPA) C₈H₆O₄ 166.13 >300 (sublimes) Poor in organic solvents; soluble in hot water Primary monomer for PET production

Key Differences and Functional Implications

Ester Group Complexity: MMT’s methyl ester group provides moderate hydrophobicity, balancing solubility in polar (methanol) and nonpolar (benzene) solvents . MEHTP’s 2-ethylhexyl group enhances lipophilicity, making it suitable for studies on bioaccumulation or urinary metabolites .

Synthetic Pathways: MMT is synthesized via hydrolysis of dimethyl terephthalate (DMT) under alkaline conditions (KOH/CH₃OH), followed by acidification (HCl) . MEHTP and mBzTP require esterification with bulkier alcohols (e.g., 2-ethylhexanol or benzyl alcohol), often requiring catalysts like TBTU .

Biological and Environmental Behavior: MMT is less persistent in microbial environments compared to bulkier esters. For example, microbial consortia degrade >90% of terephthalate monomers, but MEHTP and terephthalamide derivatives show residual accumulation (~1.05 g/L) . MEHTP’s detection in human urine highlights its role as a biomarker for terephthalate exposure .

Thermal Stability :

  • MMT’s free carboxylic acid group reduces thermal stability compared to fully esterified derivatives (e.g., DMT). This limits its use in high-temperature polymer processing, where DMT or TPA are preferred .

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : MMT’s carboxylic acid group enables facile coupling reactions, as seen in BRAF inhibitor syntheses .
  • Environmental Impact : MMT is more readily biodegraded than MEHTP or terephthalamides, which persist in river water due to structural complexity .
  • Analytical Detection : HPLC-MS/MS methods distinguish MMT from metabolites like mEHTP and mBzTP in biological samples, with detection limits critical for exposure assessment .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Mono-methyl terephthalate (MMT), and how can purity be ensured?

MMT is typically synthesized via esterification of terephthalic acid with methanol, often using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves recrystallization from solvents like ethanol or water, with purity verified via melting point analysis (219–224°C) . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for confirming structural integrity and quantifying impurities .

Q. What experimental techniques are recommended for determining MMT’s solubility and thermal properties?

Solubility can be measured gravimetrically by dissolving MMT in solvents (e.g., water, ethanol) under controlled temperatures. Differential Scanning Calorimetry (DSC) is used to determine melting points, while thermogravimetric analysis (TGA) assesses thermal stability. Researchers must report solvent purity, temperature gradients, and error margins to ensure reproducibility .

Q. How can researchers safely handle MMT given its reported irritant properties?

MMT requires handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage should adhere to GHS guidelines (Category 2 skin/eye irritant). Spills are neutralized with inert absorbents, and waste disposal follows institutional protocols for carboxylic acid esters .

Advanced Research Questions

Q. What methodologies resolve contradictions in MMT’s environmental persistence data across studies?

Systematic reviews, as outlined in PET oligomer research, should be applied:

  • Use multi-database searches (Embase, Scopus) with terms like “MMT degradation kinetics” or “hydrolysis pathways.”
  • Apply PRISMA flowcharts for study selection and dual-reviewer screening to minimize bias.
  • Meta-analyses should account for variables like pH, temperature, and matrix effects (e.g., soil vs. water) .

Q. How can computational modeling optimize MMT’s role in PET recycling processes?

Molecular dynamics simulations predict MMT’s interaction with catalysts (e.g., UiO-66 (Zr)) during PET decomposition under H₂. Experimental validation involves comparing simulated degradation pathways with HPLC-identified reaction products. Hybrid methods improve scalability for industrial recycling .

Q. What advanced spectroscopic techniques characterize MMT’s degradation byproducts in polymer systems?

Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups in degradation residues. Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies MMT and its derivatives (e.g., terephthalic acid). Synchrotron-based X-ray Absorption Spectroscopy (XAS) probes metal-MMT interactions in catalytic systems .

Q. How do researchers address variability in MMT’s reported ecotoxicological impacts?

Standardized bioassays (e.g., Daphnia magna mortality tests) under OECD guidelines are critical. Cross-study comparisons require normalizing data to exposure duration, organism life stage, and environmental matrices. Risk assessments integrate probabilistic models to account for uncertainty .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing MMT’s structure-property relationships?

Multivariate regression models correlate MMT’s physicochemical properties (e.g., logP, solubility) with experimental outcomes. Principal Component Analysis (PCA) reduces dimensionality in datasets, while machine learning (e.g., Random Forest) predicts reactivity in novel solvent systems .

Q. How should researchers design experiments to study MMT’s role in metal-organic frameworks (MOFs)?

Controlled synthesis of MOFs (e.g., UiO-66) with MMT incorporation requires in situ XRD to monitor crystallinity. Gas adsorption studies (BET analysis) assess pore structure changes. Density Functional Theory (DFT) calculations model MMT-MOF binding energies .

Q. Contradiction and Reproducibility Considerations

Q. Why do solubility values for MMT vary across literature, and how can this be mitigated?

Discrepancies arise from solvent purity, temperature calibration errors, and saturation endpoint definitions. Researchers should use standardized solvents (e.g., HPLC-grade), report detailed experimental protocols, and validate measurements with independent techniques (e.g., NMR dilution assays) .

Properties

Molecular Formula

C9H7O4-

Molecular Weight

179.15 g/mol

IUPAC Name

4-methoxycarbonylbenzoate

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1

InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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